Structural Uniqueness vs. Published Isoxazole-Acetamide Pharmacophores: A Gap Analysis
CAS 953158-38-8 represents a structurally novel, commercially available isoxazole-acetamide for which no peer-reviewed biological data currently exist. This compound is not a direct analog of any published pharmacophore with quantitative comparator data. The closest published chemotypes include the TRPM3 agonist CIM0216 (CAS 1031496-06-6, a tetrahydroquinoline-containing isoxazolyl-phenylacetamide with EC50 770 nM in HEK293-TRPM3 cells) [1], and the anticancer phenyl-isoxazole-carboxamides (e.g., compound 2a with IC50 0.91 µM against HeLa cells) [2]. However, CAS 953158-38-8 differs from CIM0216 in its 3,4-dimethoxyphenyl substitution pattern and N-(1-phenylethyl) side chain, and differs from the anticancer phenyl-isoxazole-carboxamides in its acetamide connectivity and aromatic substitution. Therefore, no direct head-to-head comparison data exist for this compound.
| Evidence Dimension | Availability of peer-reviewed biological activity data |
|---|---|
| Target Compound Data | No published biological data identified |
| Comparator Or Baseline | CIM0216: TRPM3 EC50 770 nM (HEK293-TRPM3); Phenyl-isoxazole-carboxamide 2a: HeLa IC50 0.91 µM, Hep3B IC50 8.02 µM |
| Quantified Difference | Not calculable – target compound lacks comparator data |
| Conditions | Literature survey across PubMed, Google Scholar, and patent databases as of April 2026 |
Why This Matters
The absence of published biological data means procurement decisions must be based on the compound's structural novelty and its potential to fill unexplored chemical space, rather than on pre-existing performance metrics.
- [1] Held, K., Kichko, T., De Clercq, K., et al. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release. Proceedings of the National Academy of Sciences, 2015, 112, E1363–E1372. View Source
- [2] Hawash, M., Jaradat, N., Bawwab, N., et al. Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. Heterocyclic Communications, 2021, 27, 1–10. View Source
